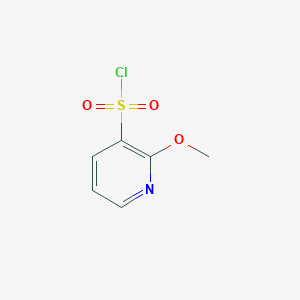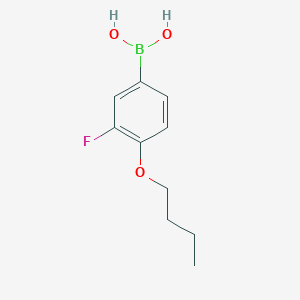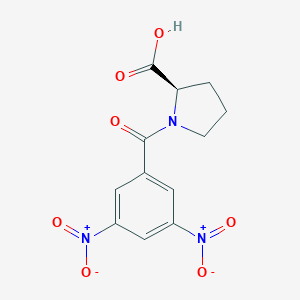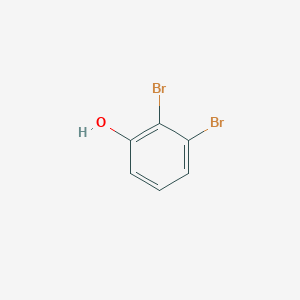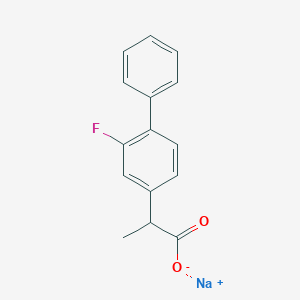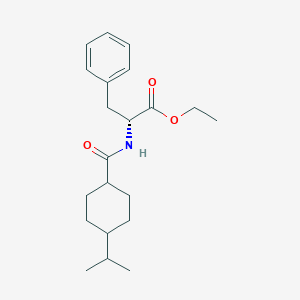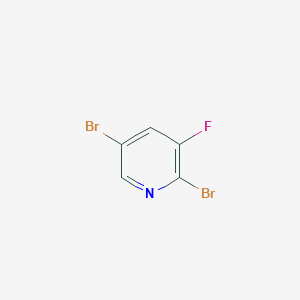
2,5-ジブロモ-3-フルオロピリジン
概要
説明
2,5-Dibromo-3-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2FN. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique reactivity and electronic properties.
科学的研究の応用
2,5-Dibromo-3-fluoropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluoropyridine typically involves halogenation reactions. One common method is the lithiation of 5-bromo-2-fluoropyridine followed by bromination. This process involves the use of n-butyllithium to generate the lithiated intermediate, which is then treated with a brominating agent such as bromine or N-bromosuccinimide to yield the desired product.
Industrial Production Methods: Industrial production of 2,5-Dibromo-3-fluoropyridine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2,5-Dibromo-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-3-pyridylmethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2,5-Dibromo-3-fluoropyridine can lead to the formation of pyridine N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution Products: Various aryl or vinyl pyridines.
Reduction Products: 2,5-Dibromo-3-pyridylmethanol.
Oxidation Products: Pyridine N-oxides.
作用機序
The mechanism by which 2,5-Dibromo-3-fluoropyridine exerts its effects is largely dependent on its reactivity and interaction with other molecules. The presence of electron-withdrawing halogen atoms makes the pyridine ring more susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
類似化合物との比較
- 2,5-Dibromo-3-chloropyridine
- 2,5-Dibromo-3-iodopyridine
- 2,5-Dibromo-3-methylpyridine
Comparison: 2,5-Dibromo-3-fluoropyridine is unique due to the presence of a fluorine atom, which imparts distinct electronic properties compared to its chlorinated, iodinated, or methylated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in the synthesis of pharmaceuticals where specific electronic effects are desired.
特性
IUPAC Name |
2,5-dibromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENLQKOTDHQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625579 | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156772-60-0 | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Q1: What is the significance of 2,5-dibromo-3-fluoropyridine in the synthesis of liquid crystal compounds?
A1: 2,5-Dibromo-3-fluoropyridine serves as a crucial intermediate in synthesizing 3-fluoropyridine-based liquid crystal compounds []. The bromine atoms at the 2- and 5- positions can be substituted with various side chains to fine-tune the properties of the final liquid crystal molecule. This flexibility allows for the creation of compounds with desired characteristics, such as specific spontaneous polarization values and melting points, which are essential for liquid crystal applications.
Q2: How is 2,5-dibromo-3-fluoropyridine synthesized according to the provided abstract?
A2: The abstract outlines a multi-step synthesis starting from either 2-amino-5-bromopyridine or 3-fluoro-2-hydroxypyridine. These starting materials undergo a series of reactions to ultimately yield 2,5-dibromo-3-fluoropyridine. The specific reaction conditions and reagents used in each step are not detailed in the abstract [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
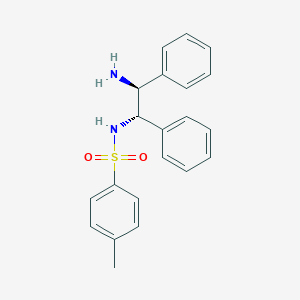
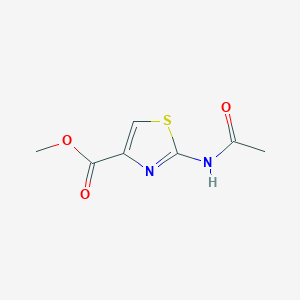
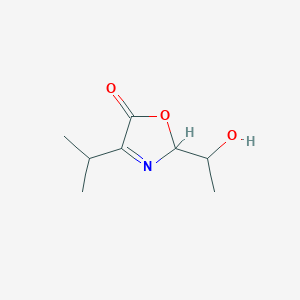
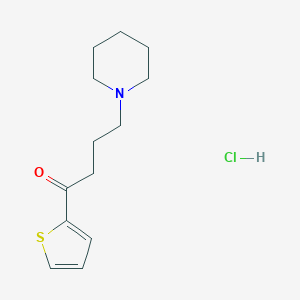
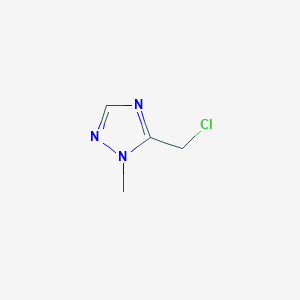
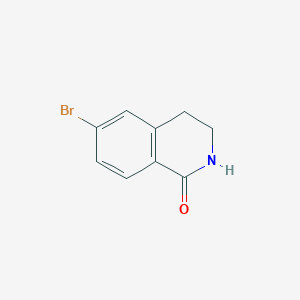
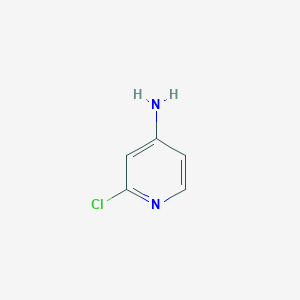
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
